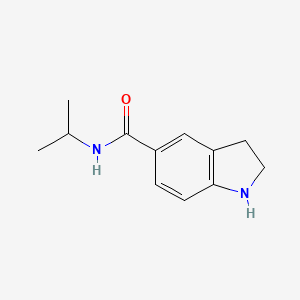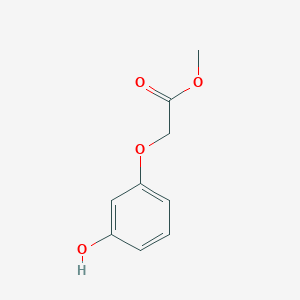
2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an amino group at the 2-position and a 3-(1-methylethoxy)phenyl substituent at the 3-position, making it a unique and potentially bioactive molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 3-(1-methylethoxy)benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
類似化合物との比較
Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-amino-3-phenylquinazolinone and 2-amino-3-(4-methoxyphenyl)quinazolinone.
Benzoxazinones: Compounds with a similar heterocyclic structure but containing an oxygen atom instead of nitrogen.
Uniqueness: 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. The presence of the 3-(1-methylethoxy)phenyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.
特性
CAS番号 |
189937-65-3 |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
2-amino-3-(3-propan-2-yloxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)22-13-7-5-6-12(10-13)20-16(21)14-8-3-4-9-15(14)19-17(20)18/h3-11H,1-2H3,(H2,18,19) |
InChIキー |
CWQXWGZOKWRTTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-{2,4-difluoro-6-[2-(trimethylsilyl)ethynyl]phenyl}carbamate](/img/structure/B8712791.png)



![8-Hydroxymethyl-2-isopropylimidazo[1,2-a]pyridine](/img/structure/B8712819.png)
![2-Butanone, 4-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B8712832.png)

![2-propenamide, 2-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B8712840.png)




